molecular formula C16H23NO B5323225 Quinolin-4-ol, decahydro-1-methyl-4-phenyl- CAS No. 18436-87-8

Quinolin-4-ol, decahydro-1-methyl-4-phenyl-

Cat. No.: B5323225
CAS No.: 18436-87-8
M. Wt: 245.36 g/mol
InChI Key: KKGRMEVELZFAQV-UHFFFAOYSA-N
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Description

Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinolin-4-ol, decahydro-1-methyl-4-phenyl-, can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst such as PPh3 . Another method includes the use of K2CO3/DIPEA-catalyzed reactions, Baylis–Hillman reactions, and Pd-catalyzed Buchwald–Hartwig amination . These methods offer efficient routes to synthesize quinoline derivatives under various reaction conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry.

Mechanism of Action

The mechanism of action of Quinolin-4-ol, decahydro-1-methyl-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit the activity of enzymes like HIV integrase by binding to allosteric sites . This interaction disrupts the enzyme’s function, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Quinolin-4-ol, decahydro-1-methyl-4-phenyl- can be compared with other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline. While these compounds share a similar core structure, Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is unique due to its decahydro and phenyl substitutions, which confer distinct biological activities . Other similar compounds include quinazolinones and quinoxalines, which also exhibit diverse pharmacological properties .

Conclusion

Quinolin-4-ol, decahydro-1-methyl-4-phenyl- is a versatile compound with significant potential in medicinal and industrial chemistry. Its unique structure and diverse reactivity make it a valuable target for synthetic and biological studies. Continued research on this compound and its derivatives will likely yield new insights and applications in various scientific fields.

Properties

IUPAC Name

1-methyl-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17-12-11-16(18,13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRMEVELZFAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276635
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-87-8
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1-methyl-4-phenyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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